molecular formula C17H18FN3O2S B2448474 2-{4-ETHYL-13-FLUORO-6-OXO-8-THIA-3,5-DIAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(13),2(7),3,9,11-PENTAEN-5-YL}-N-(PROPAN-2-YL)ACETAMIDE CAS No. 1223781-11-0

2-{4-ETHYL-13-FLUORO-6-OXO-8-THIA-3,5-DIAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(13),2(7),3,9,11-PENTAEN-5-YL}-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B2448474
CAS No.: 1223781-11-0
M. Wt: 347.41
InChI Key: DEZBHWOJESJFHA-UHFFFAOYSA-N
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Description

2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a complex organic compound that belongs to the class of benzothieno[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyrimidine ring, and functional groups such as an ethyl group, a fluorine atom, and an isopropylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and haloarenes.

    Introduction of the pyrimidine ring: The benzothiophene intermediate is then subjected to reactions with reagents like guanidine or its derivatives to form the pyrimidine ring.

    Functionalization: The ethyl and fluorine groups are introduced through alkylation and halogenation reactions, respectively.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethyl-9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide include other benzothieno[3,2-d]pyrimidine derivatives with different functional groups. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

Properties

IUPAC Name

2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-4-12-20-15-14-10(18)6-5-7-11(14)24-16(15)17(23)21(12)8-13(22)19-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZBHWOJESJFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC(C)C)SC3=CC=CC(=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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